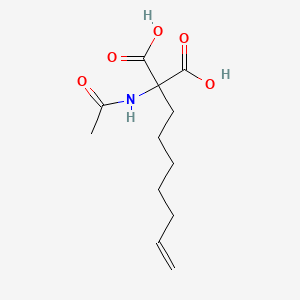

2-Acetamido-2-hept-6-enyl-propanedioic acid

Description

Properties

Molecular Formula |

C12H19NO5 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

2-acetamido-2-hept-6-enylpropanedioic acid |

InChI |

InChI=1S/C12H19NO5/c1-3-4-5-6-7-8-12(10(15)16,11(17)18)13-9(2)14/h3H,1,4-8H2,2H3,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

AGGJGFVTXARKDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCCCC=C)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-hept-6-enyl-propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Hept-6-enyl Chain: The hept-6-enyl chain can be synthesized through a series of reactions, including alkylation and reduction.

Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction, where an amine group reacts with acetic anhydride.

Formation of the Propanedioic Acid Moiety: The propanedioic acid moiety is typically introduced through a malonic ester synthesis, followed by hydrolysis and decarboxylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-hept-6-enyl-propanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides (Cl-, Br-), hydroxyl groups (OH-)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Acetamido-2-hept-6-enyl-propanedioic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-hept-6-enyl-propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the hept-6-enyl chain and propanedioic acid moiety can interact with hydrophobic and polar regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Crystallography : Methods from (e.g., Sheldrick’s refinement protocols ) could resolve the target compound’s conformation, especially the hept-6-enyl group’s stereochemistry.

- Applications : The propanedioic acid moiety suggests utility in metal chelation or polymer precursors, while the acetamido group may mimic bioactive peptides.

Biological Activity

2-Acetamido-2-hept-6-enyl-propanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications. The focus will be on its effects on various biological systems, including enzyme inhibition and potential use in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C11H17NO4

- Molecular Weight: 229.26 g/mol

- IUPAC Name: this compound

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For example, studies have explored its interaction with cholinesterases, which play crucial roles in neurotransmission.

Table 1: Enzyme Inhibition Data

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation in the context of viral infections. Its mechanism may involve interference with viral replication processes.

Case Study: Antiviral Properties

In a study examining the antiviral activity of various compounds, this compound was tested against a panel of viruses. The results indicated significant inhibition of viral replication, suggesting its potential as a lead compound for antiviral drug development.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow it to interact with specific enzyme active sites, leading to competitive inhibition.

Research Findings

Recent research has highlighted the compound's potential therapeutic applications:

- Neuroprotection : Due to its cholinesterase inhibitory activity, it may provide neuroprotective effects relevant to neurodegenerative diseases like Alzheimer’s.

- Antiviral Development : Its promising antiviral activity suggests that it could be developed into a treatment for viral infections, especially those resistant to current therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Acetamido-2-hept-6-enyl-propanedioic acid, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves coupling reactions between acetamido precursors and propanedioic acid derivatives. For example, analogous compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) are synthesized via amidation using acyl chlorides and bases like triethylamine under anhydrous conditions . Optimizing reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF vs. THF) can significantly affect enantiomeric purity. Monitoring via TLC or in-situ FTIR is advised to track intermediate formation.

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect stereoisomers (e.g., coupling constants for olefinic protons at the hept-6-enyl group) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS for purity assessment and molecular ion verification .

- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers design preliminary biological assays to evaluate the compound’s interaction with biomolecules?

- Methodological Answer : Begin with in vitro binding assays using fluorescence quenching or surface plasmon resonance (SPR) to study interactions with proteins (e.g., serum albumin or enzymes). For example, analogs like 2-Acetamido-2-cyclohexylacetic acid show affinity for hydrophobic binding pockets, suggesting similar experimental setups . Include negative controls (e.g., solvent-only) and replicate experiments to account for batch variability.

Advanced Research Questions

Q. What theoretical frameworks guide the interpretation of this compound’s reactivity in asymmetric synthesis?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in cycloaddition reactions involving the hept-6-enyl group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and explain stereochemical outcomes . Link findings to broader concepts like Curtin-Hammett kinetics for dynamic reaction control .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental models?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, solvent effects). For instance, discrepancies in anti-inflammatory activity between murine macrophages and human PBMCs may arise from differences in COX-2 expression . Validate hypotheses using orthogonal assays (e.g., gene knockout models or isotopic labeling) .

Q. What factorial design approaches optimize the compound’s synthesis for scalability while maintaining enantiomeric purity?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (20–60°C), solvent (DMF vs. acetonitrile).

- Response Variables : Yield (%), enantiomeric excess (ee%) via chiral HPLC.

Statistical tools like ANOVA identify significant interactions (e.g., high catalyst loading improves ee% in DMF but reduces yield) .

Data Contradiction and Validation

Q. How should researchers address inconsistent spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, pH effects on carboxylate protons). Dynamic effects like hindered rotation in the hept-6-enyl group may cause unexpected splitting; variable-temperature NMR can confirm this . Cross-validate with computational NMR simulations (e.g., ACD/Labs or Gaussian) .

Theoretical and Contextual Integration

Q. How can findings about this compound be integrated into broader biochemical or pharmacological theories?

- Methodological Answer : Link observed bioactivity (e.g., enzyme inhibition) to structure-activity relationship (SAR) models. For example, the acetamido group’s electron-withdrawing effects may modulate binding affinity, aligning with Hammett σ constants in QSAR analyses . Contextualize results within frameworks like the "lock-and-key" hypothesis or allosteric modulation theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.